N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a chemical compound of interest in medicinal chemistry and organic synthesis. It is characterized by the presence of a morpholine ring and an acetamide group, which contribute to its unique chemical and biological properties. This compound has been evaluated for potential applications in drug development, particularly due to its interactions with various biological targets.
The compound is synthesized from 4-amino-2-methoxyaniline and morpholine through a series of chemical reactions. It falls under the classification of acetamides, specifically as a substituted phenylacetamide. The presence of both an amino group and a methoxy group on the aromatic ring enhances its reactivity and potential biological activity.
The synthesis of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves two main steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. In industrial settings, these reactions are scaled up while minimizing waste and environmental impact through greener chemistry practices.
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has a complex molecular structure characterized by:
The molecular formula for this compound is , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions under which these reactions are performed can significantly affect the yield and purity of the final products .
The mechanism of action for N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets within biological systems. The morpholine ring can interact with enzymes and receptors, potentially leading to inhibition or activation of these targets. Additionally, the amino and methoxy groups facilitate hydrogen bonding and other non-covalent interactions that enhance binding affinity .
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is typically a white to off-white solid at room temperature. Its melting point and solubility characteristics may vary based on purity.
This compound exhibits moderate stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its solubility in organic solvents makes it suitable for various synthetic applications.
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has several significant applications in scientific research:
The morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—has established itself as a privileged scaffold in pharmaceutical development since the mid-20th century. Its integration into drug molecules enhances solubility, improves metabolic stability, and enables targeted interactions with biological macromolecules through its ability to act as both a hydrogen bond acceptor and a weak base. Early applications of morpholine appeared in antifungal agents and antidepressants, but its significance expanded dramatically with the discovery of kinase inhibitors in oncology [8].
A landmark advancement emerged with the development of LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), one of the first potent phosphoinositide 3-kinase (PI3K) inhibitors. This compound demonstrated that the morpholine ring could directly coordinate with the ATP-binding pocket of kinases through hydrogen bonding and van der Waals interactions. Although not clinically viable due to toxicity concerns, LY294002 became an indispensable pharmacological tool for validating PI3K signaling as a cancer target [8]. Subsequent drug discovery efforts exploited morpholine's ability to enhance pharmacokinetic properties while maintaining target affinity. For instance, Venetoclax (a Bcl-2 inhibitor) incorporates morpholine derivatives to optimize binding kinetics and solubility profiles, enabling clinical success in hematological malignancies [2]. In solid tumors, morpholine-containing compounds such as morpholine-acetamide hybrids have shown efficacy against carbonic anhydrase IX—an enzyme overexpressed in hypoxic tumors—by competitively inhibiting its catalytic activity with IC50 values in the low micromolar range [3].
Table 1: Evolution of Morpholine-Containing Bioactive Compounds
Compound | Therapeutic Target | Key Structural Feature | Biological Activity |
---|---|---|---|
LY294002 | PI3K Kinases | Chromenone-linked morpholine | Reversible ATP-competitive inhibition (IC50: 1.4 μM) |
Venetoclax Derivatives | Bcl-2 Anti-apoptotic Protein | Morpholinoethyl acetamide linkage | Disruption of Bcl-2/Bax interactions (Ki: <100 nM) |
Compound 1h [3] | Carbonic Anhydrase IX / HIF-1α | Morpholine-acetamide core | Dual enzyme inhibition (IC50: 8.12 μM) |
U2 Compound [2] | Bcl-2 | Indole-triazole-morpholine architecture | Induction of apoptosis in MCF-7 cells (IC50: 0.83 μM) |
The structural adaptability of morpholine enables diverse synthetic strategies. Modern approaches often involve ring-forming reactions or nucleophilic substitutions to attach morpholine to pharmacophores via alkyl, aryl, or acetamide linkers. These design principles have yielded compounds with improved selectivity profiles against isoforms of PI3K, carbonic anhydrase, and anti-apoptotic proteins [2] [3] [8].
The acetamide group (-NH-C(=O)-CH2-) serves as a critical molecular scaffold in drug design due to its conformational flexibility, hydrogen-bonding capacity, and metabolic stability. This functional group enables precise spatial orientation of pharmacophoric elements while facilitating interactions with target proteins through both donor (N-H) and acceptor (C=O) hydrogen-bonding sites. In morpholine-acetamide hybrids, the acetamide linker often connects the morpholine moiety to aromatic or heteroaromatic systems, creating extended conformations essential for binding deep within enzyme cavities [7] [9].
The electronic properties of acetamides significantly influence their bioactivity. Electron-withdrawing substituents on the carbonyl-adjacent carbon can enhance the hydrogen-bond accepting ability of the carbonyl oxygen, strengthening interactions with serine residues in catalytic sites. Conversely, alkyl groups maintain a neutral lipophilicity balance, facilitating membrane permeability. In the context of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, the secondary acetamide (N-H) provides a crucial hydrogen-bond donor that anchors the compound to backbone carbonyls of target proteins, as evidenced in molecular docking studies with Bcl-2 and carbonic anhydrase IX [2] [3].
Table 2: Hydrogen-Bonding Capabilities of Acetamide Groups in Bioactive Compounds
Acetamide Type | Hydrogen-Bond Donor | Hydrogen-Bond Acceptor | Representative Target Interaction |
---|---|---|---|
Secondary Acetamide (N-H) | Yes (N-H) | Yes (C=O) | Asparagine backbone in Bcl-2 binding groove |
Tertiary Acetamide | No | Yes (C=O) | Serine/Threonine residues in kinase catalytic sites |
Alkoxy-acetamide | Yes (N-H) | Enhanced (C=O + alkoxy) | Zinc coordination in carbonic anhydrase |
Morpholino-acetamide | Yes (N-H) | Yes (C=O + morpholine O) | Multi-point interactions with PI3K ATP pocket |
Synthetic accessibility further enhances the utility of acetamide linkers. They are typically constructed through condensation reactions between carboxylic acid derivatives (e.g., acetyl chlorides or activated esters) and amines. For example, N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide can be synthesized via nucleophilic substitution where chloroacetyl chloride reacts with 4-amino-2-methoxyaniline, followed by displacement with morpholine [7]. This modular approach allows for rapid diversification of both the aromatic and morpholine components, facilitating structure-activity relationship (SAR) studies to optimize target affinity and selectivity [2] [7].
The strategic combination of a 4-amino-2-methoxyphenyl moiety with a morpholino-acetamide chain in N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide creates a multifunctional inhibitor with compelling mechanistic advantages for cancer therapy. The 4-amino group provides an essential hydrogen-bond donor for engaging catalytic residues in enzymes, while the ortho-methoxy substituent induces torsional restraint that preorganizes the molecule for optimal target binding [5]. Meanwhile, the morpholine-acetamide terminus enables solubilization and additional polar interactions with allosteric sites on target proteins [2] [3].
This compound exhibits a dual targeting capability critical for overcoming cancer cell resistance:
Table 3: Enzymatic and Cellular Targets of Morpholine-Acetamide Derivatives
Biological Target | Mechanism of Action | Cancer Model | Potency (IC50) | Cellular Effect |
---|---|---|---|---|
Bcl-2 Anti-apoptotic Protein | Displacement of pro-apoptotic BH3 proteins | MCF-7 (Breast) | 0.83 ± 0.11 μM [2] | Caspase activation, G1/S arrest |
HIF-1α Transcription Factor | Inhibition of HIF-1α stabilization | ID8 (Ovarian) | 9.40 μM [3] | Reduced VEGF expression |
Carbonic Anhydrase IX | Zinc coordination in catalytic site | Hypoxic solid tumors | 8.12 μM [3] | Tumor acidosis suppression |
PI3Kδ Kinase | ATP-competitive inhibition | Hematological malignancies | 0.5 μM (analogs) [8] | Blocked Akt phosphorylation |
The molecular architecture of this compound enables synergistic effects when targeting multiple pathways. For instance, simultaneous inhibition of HIF-1α and Bcl-2 impairs both angiogenesis and apoptotic resistance—a combination particularly effective in hypoxic, chemoresistant tumors [3] [5]. Additionally, the electron-donating methoxy group enhances cell permeability through moderate lipophilicity (predicted logP: 1.8-2.2), while the amino group provides a site for prodrug derivatization or salt formation to optimize pharmacokinetics [2] [7]. These attributes position N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide as a versatile scaffold for developing next-generation multi-targeted anticancer agents.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: